molecular formula C10H18O4 B079185 2,5-Diacetoxyhexane CAS No. 10299-35-1

2,5-Diacetoxyhexane

Cat. No. B079185
CAS RN: 10299-35-1
M. Wt: 202.25 g/mol
InChI Key: UNAGYNUYXVBAEI-UHFFFAOYSA-N
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Description

"2,5-Diacetoxyhexane" is a compound of interest in the field of chemistry due to its potential applications in synthesis and materials science. Although direct studies on "2,5-Diacetoxyhexane" are scarce, research on closely related compounds provides valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds closely related to "2,5-Diacetoxyhexane," such as 3,4-diacetylhexane-2,5-dione, involves the reaction of acetylacetone with iodine, followed by characterization using various spectroscopic methods (Liu Wan-yun, 2009). Other related syntheses involve the gold(I) catalyzed rearrangement of enynyl acetates into functionalized acetoxy bicyclohexenes, showcasing the versatility of acetoxy groups in synthetic chemistry (A. Buzas & F. Gagosz, 2006).

Molecular Structure Analysis

Structural characterization of related compounds provides insights into the molecular structure of "2,5-Diacetoxyhexane." For example, the crystal structure of hexahydrocycloocta[b]quinoxaline derivatives synthesized from diacetoxycyclooctane dione reveals important structural features such as gauche orientations and antiperiplanar acetoxy groups, which could be relevant to understanding "2,5-Diacetoxyhexane" (M. Helliwell et al., 2007).

Chemical Reactions and Properties

Research on related compounds underscores the reactive versatility of acetoxy groups. The synthesis of 3,5-disubstituted 1,2-dioxolanes via acetoxy peroxyacetals demonstrates the potential of acetoxy groups to participate in diverse chemical reactions, contributing to the formation of functionalized molecules (Alexis Pinet et al., 2019).

Physical Properties Analysis

The thermal properties of compounds like 3,4-diacetylhexane-2,5-dione have been explored, revealing significant mass loss at specific temperatures, which could provide insight into the stability and thermal behavior of "2,5-Diacetoxyhexane" (Liu Wan-yun, 2009).

Chemical Properties Analysis

The chemical properties of "2,5-Diacetoxyhexane" can be inferred from studies on similar compounds, such as the enzymatic synthesis of biobased polyesters using rigid diols, which demonstrates the potential of acetoxy-containing compounds to contribute to the development of novel materials (Yi Jiang et al., 2014).

Scientific Research Applications

  • Inhibitors of Mammalian Ornithine Decarboxylase : A study discusses potent enzyme-activated irreversible inhibitors of mammalian ornithine decarboxylase, mentioning compounds like 6-heptyne-2,5-diamine (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).

  • Monitoring n-Hexane Exposure : Research on biological monitoring of workers exposed to n-hexane, a related compound, using 2,5-hexanedione as a biological indicator is presented. This demonstrates the importance of hexane derivatives in occupational health (Prieto, Marhuenda, Roel, & Cardona, 2003).

  • Synthesis of Tetrahydrofurans : A method for synthesizing 2,5-substituted tetrahydrofurans using diepoxyhexane, which could have implications for the synthesis or derivatives of 2,5-Diacetoxyhexane, is described (Florence & Cadou, 2008).

  • Role in Natural Product Assembly : The use of 1,2-diacetals, which are structurally similar to 2,5-Diacetoxyhexane, in natural product synthesis, protection of 1,2-diols or alpha-hydroxy acids, and as building blocks in oligosaccharide synthesis, is explored (Ley & Polara, 2007).

Safety And Hazards

When handling “2,5-Diacetoxyhexane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-acetyloxyhexan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAGYNUYXVBAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291898
Record name 2,5-Diacetoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diacetoxyhexane

CAS RN

10299-35-1
Record name 10299-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diacetoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Boren, K Leijondahl, JE Bäckvall - Tetrahedron Letters, 2009 - Elsevier
Dynamic kinetic asymmetric transformation (DYKAT) of a series of 1,4-diols is carried out with Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase II (PS-C II), and a …
Number of citations: 27 www.sciencedirect.com
DR Paulson, LS Gilliam, VO Terry, SM Farr… - The Journal of …, 1978 - ACS Publications
One of the most useful reactions for the preparation of pure cis olefins has been the catalytic hydrogenation of acetylenes over deactivated catalysts at room temperature and …
Number of citations: 7 pubs.acs.org
PD Bartlett, CJ Dempster, LK Montgomery… - Journal of the …, 1969 - ACS Publications
The four stereoisomeric cyclobutanes from thermal cycloaddition of l, l-dichloro-2, 2-difluoroethylene (“1122’’) tothe stereoisomeric 2, 4-hexadienes1 at 80 have been isolated by …
Number of citations: 29 pubs.acs.org
BA Persson, FF Huerta, JE Bäckvall - The Journal of Organic …, 1999 - ACS Publications
Enzymatic acylation of secondary symmetrical diols (as meso/dl mixtures) in combination with ruthenium-catalyzed isomerization of the diol led to efficient dynamic kinetic resolution. In …
Number of citations: 131 pubs.acs.org
W Keim, A Köhnes, W Meltzow… - Journal of High …, 1991 - Wiley Online Library
Fused silica capillary columns coated with several alkyl or acyl cyclodextrin derivatives, especially those of α‐ and β‐cyclodextrins, are suitable for the enantiomer separation of a wide …
PD Bartlett, KE Schueller - Journal of the American Chemical …, 1968 - ACS Publications
The product of addition of ethylene to butadiene at 175 and 6000 psi, accompanied by butadiene dimer, consists of cyclohexene (99.98%) and vinylcyclobutane (0.02%). The latter …
Number of citations: 76 pubs.acs.org
ME Maier, S Reuter - Liebigs Annalen, 1997 - Wiley Online Library
Double asymmetric dihydroxylation of 1,5‐hexadiene gave in one step a mixture of the d,l/meso tetrols 6 in a ratio of 3.4:1. From this ratio a facial selectivity of 6.65:1 for each double …
B Martín‐Matute, M Edin… - Chemistry–A European …, 2006 - Wiley Online Library
Highly efficient synthesis of enantiopure diacetates of 2,4‐pentanediol and 2,5‐hexanediol starting from commercially available mixtures of the diols (dl/meso ≈1:1) has been realized …
A Kumar, A Khan, S Malhotra, R Mosurkal… - Chemical Society …, 2016 - pubs.rsc.org
Enzymes, being remarkable catalysts, are capable of accepting a wide range of complex molecules as substrates and catalyze a variety of reactions with a high degree of chemo-, stereo…
Number of citations: 41 pubs.rsc.org
GG Smith - 1960 - books.google.com
Page 1 QD 281 .P9S5 1960 Sci/Tech. University of Virginia Library QD281.P9 S5 1960 SEL Introduction to tables on pyro MX 001 233 607 Page 2 LIBRARY OF THE UNIVERSITY OF …
Number of citations: 1 books.google.com

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